molecular formula C18H15ClN2O2 B2608206 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034592-66-8

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2608206
CAS No.: 2034592-66-8
M. Wt: 326.78
InChI Key: SWALGTWSBNEZIZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic small molecule designed for research and development purposes. This compound features a hybrid structure incorporating a 4-chlorophenyl acetamide moiety linked to a complex heteroaromatic system containing both pyridine and furan rings. The 4-chlorophenyl group is a common pharmacophore found in compounds with diverse biological activities, while the furan and pyridine rings are privileged scaffolds in medicinal chemistry, known to contribute to molecular recognition and binding in various biological targets . The acetamide linker provides a stable and conformationally constrained bridge, a feature present in several investigated therapeutic agents . As a building block, this compound is of significant interest for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Its structure suggests potential for application in early-stage drug discovery research, particularly in the development of enzyme inhibitors or receptor modulators. Researchers can utilize this chemical to explore new chemical space in areas such as anticancer, anti-inflammatory, or antimicrobial agent development, given the established roles of its constituent parts in these fields . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-5-3-13(4-6-15)11-18(22)21-12-14-7-8-20-16(10-14)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWALGTWSBNEZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with 2-(furan-2-yl)pyridine-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

Example 1 : N-(6-Methoxybenzothiazole-2-yl)-2-(4-Chlorophenyl)Acetamide
  • Structure : Replaces the pyridyl-furan group with a benzothiazole ring (methoxy-substituted).
  • Key Differences :
    • Benzothiazole increases molecular rigidity and may enhance binding to aromatic receptors.
    • Methoxy group improves solubility compared to the furan’s hydrophobic nature .
Example 2 : 2-Chloro-N-(4-Fluorophenyl)Acetamide
  • Structure : Simplifies the substituents to a single fluorophenyl group.
  • Absence of the pyridyl-furan group reduces molecular weight (247.67 g/mol) and hydrogen-bonding capacity .

Heterocyclic Modifications

Example 3 : N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide
  • Structure: Incorporates a sulfanyl-linked diaminopyrimidine ring.
  • Key Differences: Sulfanyl (-S-) linker enhances flexibility and thiol-mediated interactions.
Example 4 : 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide
  • Structure: Features a fused thieno-pyrimidinone system.
  • Key Differences: Thieno-pyrimidinone introduces a rigid, planar structure, favoring intercalation or enzyme inhibition. Higher molecular weight (469.98 g/mol) compared to the target compound (326.78 g/mol) .
Table 1 : Comparative Analysis of Key Parameters
Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Yield (%)
Target Compound 326.78 Chlorophenyl, pyridyl-furan Not reported Not reported
2-Amino-4-(2-Chloro-5-(4-NO₂-Ph)Pyridin-3-Yl)-1-(4-Cl-Ph)Pyridine 545.34 Nitrophenyl, chlorophenyl 287 67–81
N-(6-Methoxybenzothiazole-2-yl)-2-(4-Cl-Ph)Acetamide 363.83 Methoxybenzothiazole, chlorophenyl Not reported Not reported
2-Chloro-N-(4-Fluorophenyl)Acetamide 247.67 Fluorophenyl Not reported Not reported

Observations :

  • Molecular Weight : The target compound (326.78 g/mol) is intermediate between simpler acetamides (e.g., 247.67 g/mol) and heavily substituted pyridines (e.g., 545.34 g/mol) .
  • Synthetic Complexity: Compounds with fused heterocycles (e.g., thieno-pyrimidinone) require multi-step synthesis, whereas the target compound’s pyridyl-furan group can be assembled via Suzuki coupling .

Biological Activity

The compound 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14ClN3OC_{14}H_{14}ClN_{3}O, with a molecular weight of approximately 247.68 g/mol . The presence of both furan and pyridine moieties contributes to its unique chemical properties, which may enhance its biological efficacy.

PropertyValue
Molecular FormulaC14H14ClN3OC_{14}H_{14}ClN_{3}O
Molecular Weight247.68 g/mol
LogP3.525
PSA54.02

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and cancer progression.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and pyridine rings have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the inhibition of specific kinases or apoptotic pathways, leading to reduced cell proliferation.

Antimicrobial Properties

Studies have also suggested that the compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. The furan moiety is often associated with enhanced antibacterial effects due to its ability to disrupt bacterial cell walls.

Enzyme Inhibition

In silico studies have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

Case Studies

  • Anticancer Efficacy :
    A study involving a series of derivatives based on the core structure revealed that certain substitutions on the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value below that of standard chemotherapeutics like doxorubicin.
  • Antimicrobial Activity :
    In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) in the low micromolar range, indicating promising antibacterial properties.
  • Enzyme Interaction :
    Molecular docking studies provided insights into the binding affinities of the compound towards acetylcholinesterase. The results indicated favorable interactions with key residues in the active site, suggesting potential for further development as a therapeutic agent for cognitive disorders.

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